molecular formula C7H11N3O B15313193 3-(Hydrazinylmethyl)-2-methoxypyridine CAS No. 887596-25-0

3-(Hydrazinylmethyl)-2-methoxypyridine

Cat. No.: B15313193
CAS No.: 887596-25-0
M. Wt: 153.18 g/mol
InChI Key: MPFLABGVKIQNCI-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydrazinylmethyl group attached to the third position of the pyridine ring and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with hydrazine derivatives under controlled conditions. One common method includes the use of hydrazine hydrate as a reagent, which reacts with 2-methoxypyridine in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce hydrazine derivatives with altered functional groups.

Scientific Research Applications

3-(Hydrazinylmethyl)-2-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.

    3-(Aminomethyl)-2-methoxypyridine: Similar structure but with an aminomethyl group instead of hydrazinylmethyl, leading to different reactivity and applications.

    3-(Hydrazinylmethyl)pyridine: Lacks the methoxy group, which can affect its chemical properties and reactivity.

Uniqueness

3-(Hydrazinylmethyl)-2-methoxypyridine is unique due to the presence of both the hydrazinylmethyl and methoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

887596-25-0

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(2-methoxypyridin-3-yl)methylhydrazine

InChI

InChI=1S/C7H11N3O/c1-11-7-6(5-10-8)3-2-4-9-7/h2-4,10H,5,8H2,1H3

InChI Key

MPFLABGVKIQNCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNN

Origin of Product

United States

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